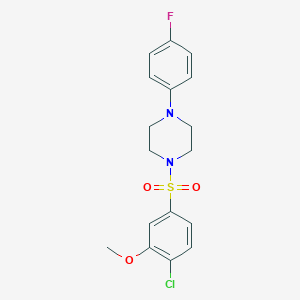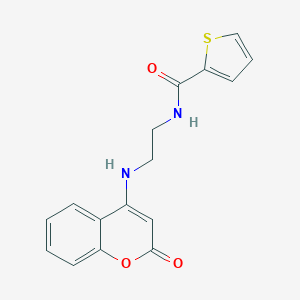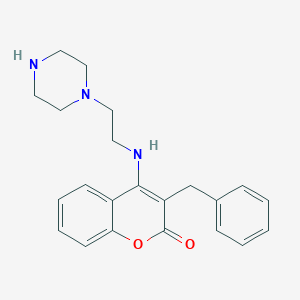
1-((4-Chloro-3-methoxyphenyl)sulfonyl)-4-(4-fluorophenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((4-Chloro-3-methoxyphenyl)sulfonyl)-4-(4-fluorophenyl)piperazine, also known as CFM-2, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 1-((4-Chloro-3-methoxyphenyl)sulfonyl)-4-(4-fluorophenyl)piperazine is not fully understood, but it is believed to act on various molecular targets in the body. In neuroscience, 1-((4-Chloro-3-methoxyphenyl)sulfonyl)-4-(4-fluorophenyl)piperazine has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an increase in acetylcholine levels in the brain, which may contribute to its neuroprotective effects. In oncology, 1-((4-Chloro-3-methoxyphenyl)sulfonyl)-4-(4-fluorophenyl)piperazine has been shown to inhibit the activity of various enzymes involved in cell proliferation and survival, which may contribute to its anti-tumor effects. In immunology, 1-((4-Chloro-3-methoxyphenyl)sulfonyl)-4-(4-fluorophenyl)piperazine has been shown to inhibit the activity of various cytokines and chemokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
1-((4-Chloro-3-methoxyphenyl)sulfonyl)-4-(4-fluorophenyl)piperazine has been shown to have various biochemical and physiological effects in the body. In neuroscience, 1-((4-Chloro-3-methoxyphenyl)sulfonyl)-4-(4-fluorophenyl)piperazine has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. In oncology, 1-((4-Chloro-3-methoxyphenyl)sulfonyl)-4-(4-fluorophenyl)piperazine has been shown to inhibit tumor growth and induce apoptosis (cell death) in various types of cancer cells. In immunology, 1-((4-Chloro-3-methoxyphenyl)sulfonyl)-4-(4-fluorophenyl)piperazine has been shown to reduce inflammation and improve immune function in animal models of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-((4-Chloro-3-methoxyphenyl)sulfonyl)-4-(4-fluorophenyl)piperazine has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, 1-((4-Chloro-3-methoxyphenyl)sulfonyl)-4-(4-fluorophenyl)piperazine has some limitations, including its high cost and limited availability. It may also have off-target effects that could complicate experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-((4-Chloro-3-methoxyphenyl)sulfonyl)-4-(4-fluorophenyl)piperazine. In neuroscience, further studies are needed to fully understand its neuroprotective effects and potential therapeutic applications in neurological disorders. In oncology, further studies are needed to determine its efficacy and safety in human clinical trials. In immunology, further studies are needed to determine its potential as a treatment for autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-((4-Chloro-3-methoxyphenyl)sulfonyl)-4-(4-fluorophenyl)piperazine and its molecular targets in the body.
Synthesemethoden
The synthesis of 1-((4-Chloro-3-methoxyphenyl)sulfonyl)-4-(4-fluorophenyl)piperazine involves several steps, including the reaction of 4-chloro-3-methoxybenzenesulfonyl chloride with 4-fluoroaniline to form 1-((4-chloro-3-methoxyphenyl)sulfonyl)-4-fluoroaniline. This intermediate is then reacted with piperazine to form 1-((4-Chloro-3-methoxyphenyl)sulfonyl)-4-(4-fluorophenyl)piperazine. The purity of 1-((4-Chloro-3-methoxyphenyl)sulfonyl)-4-(4-fluorophenyl)piperazine can be increased through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-((4-Chloro-3-methoxyphenyl)sulfonyl)-4-(4-fluorophenyl)piperazine has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, 1-((4-Chloro-3-methoxyphenyl)sulfonyl)-4-(4-fluorophenyl)piperazine has been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In oncology, 1-((4-Chloro-3-methoxyphenyl)sulfonyl)-4-(4-fluorophenyl)piperazine has been shown to have anti-tumor effects and may be useful in the treatment of various types of cancer. In immunology, 1-((4-Chloro-3-methoxyphenyl)sulfonyl)-4-(4-fluorophenyl)piperazine has been shown to have anti-inflammatory effects and may be useful in the treatment of autoimmune diseases.
Eigenschaften
IUPAC Name |
1-(4-chloro-3-methoxyphenyl)sulfonyl-4-(4-fluorophenyl)piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O3S/c1-24-17-12-15(6-7-16(17)18)25(22,23)21-10-8-20(9-11-21)14-4-2-13(19)3-5-14/h2-7,12H,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LABDFAOKPOIAGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[2-(dimethylamino)ethyl]amino}-2H-chromen-2-one](/img/structure/B508679.png)

![6-methyl-N-{3-[(2-oxo-2H-chromen-4-yl)amino]propyl}nicotinamide](/img/structure/B508682.png)

![4-{[2-(4-morpholinyl)ethyl]amino}-2H-chromen-2-one](/img/structure/B508685.png)
![4-{[3-(1-piperidinyl)propyl]amino}-2H-chromen-2-one](/img/structure/B508686.png)
![N-{2-[(3,4,5-trimethoxybenzoyl)amino]ethyl}-2-quinolinecarboxamide](/img/structure/B508689.png)
![N-(2-{[(2-chloro-3-pyridinyl)carbonyl]amino}ethyl)-2-quinolinecarboxamide](/img/structure/B508690.png)
![N-{2-[(3-pyridinylcarbonyl)amino]ethyl}-2-quinolinecarboxamide](/img/structure/B508692.png)
![N-{2-[(4-methylpentanoyl)amino]ethyl}-2-quinolinecarboxamide](/img/structure/B508693.png)
![N-{2-[(5-bromo-2-furoyl)amino]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B508695.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B508696.png)
![N-[2-({[(4-chlorophenyl)sulfanyl]acetyl}amino)ethyl]quinoline-2-carboxamide](/img/structure/B508697.png)
![N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]nicotinamide](/img/structure/B508698.png)